Cas no 36825-35-1 (2-Bromoquinolin-4-amine)

2-Bromoquinolin-4-amine is a brominated quinoline derivative with a reactive bromine substituent at the 2-position and an amino group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine moiety facilitates further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the amino group offers a site for derivatization or coordination. Its well-defined structure and reactivity make it valuable for constructing complex heterocyclic frameworks. The compound is typically handled under inert conditions due to its sensitivity to moisture and air, ensuring optimal purity for synthetic applications.
2-Bromoquinolin-4-amine structure
2-Bromoquinolin-4-amine structure
Product Name:2-Bromoquinolin-4-amine
CAS No:36825-35-1
MF:C9H7BrN2
MW:223.069280862808
MDL:MFCD08705640
CID:296487
PubChem ID:23131902
Update Time:2025-10-28

2-Bromoquinolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromoquinolin-4-amine
    • 4-AMINO-2-BROMOQUINOLINE
    • 4-Quinolinamine,2-bromo-
    • 2-BROMO-4-QUINOLINAMINE
    • 2-bromoquinolin-4-ylamine
    • 4-Amino-2-bromchinolin
    • 4-Quinolinamine,2-bromo
    • 2-Bromoquinoline-4-amine
    • ABCXIORVMZVFKC-UHFFFAOYSA-N
    • FCH1389678
    • CM10156
    • MB06581
    • AX8093651
    • MDL: MFCD08705640
    • Inchi: 1S/C9H7BrN2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12)
    • InChI Key: ABCXIORVMZVFKC-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C2C=CC=CC2=N1)N

Computed Properties

  • Exact Mass: 221.97900
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Topological Polar Surface Area: 38.9

Experimental Properties

  • Density: 1.649±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 191.9-193.3 ºC
  • Boiling Point: 381°C at 760 mmHg
  • Solubility: Very slightly soluble (0.25 g/l) (25 º C),
  • PSA: 38.91000
  • LogP: 3.16070

2-Bromoquinolin-4-amine Security Information

2-Bromoquinolin-4-amine Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Bromoquinolin-4-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:36825-35-1)2-Bromoquinolin-4-amine
Order Number:A874271
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:42
Price ($):384.0
Email:sales@amadischem.com

Additional information on 2-Bromoquinolin-4-amine

Comprehensive Overview of 2-Bromoquinolin-4-amine (CAS No. 36825-35-1): Properties, Applications, and Research Insights

2-Bromoquinolin-4-amine (CAS No. 36825-35-1) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This brominated quinoline derivative is characterized by its unique molecular structure, featuring a bromine atom at the 2-position and an amine group at the 4-position of the quinoline scaffold. Its structural versatility makes it a valuable intermediate in organic synthesis, particularly in the development of bioactive molecules and functional materials.

Recent trends in scientific literature highlight growing interest in 2-Bromoquinolin-4-amine as a building block for drug discovery. Researchers are exploring its potential in designing kinase inhibitors, antimicrobial agents, and fluorescence probes. The compound's electron-rich aromatic system and reactive sites enable diverse cross-coupling reactions, making it particularly useful in palladium-catalyzed transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

From a physicochemical perspective, 2-Bromoquinolin-4-amine typically appears as a light yellow to beige crystalline powder with moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its molecular weight of 223.06 g/mol and precise HPLC purity standards (often >97%) make it suitable for demanding synthetic applications. Advanced analytical techniques including 1H/13C NMR, mass spectrometry, and X-ray crystallography are routinely employed to characterize this compound.

The synthetic utility of 2-Bromoquinolin-4-amine extends to multiple domains of chemical research. In medicinal chemistry, it serves as a precursor for quinoline-based therapeutics targeting various disease pathways. Materials scientists utilize its photophysical properties to develop organic semiconductors and luminescent materials. The compound's structure-activity relationships are frequently investigated through computational modeling and quantum chemical calculations to predict its behavior in complex molecular systems.

Quality control protocols for 2-Bromoquinolin-4-amine emphasize rigorous spectroscopic verification and chromatographic purity analysis. Reputable suppliers provide detailed certificates of analysis (CoA) including residual solvent content, heavy metal screening, and water content determination (Karl Fischer titration). Proper storage recommendations typically suggest protection from light and moisture at controlled room temperature to maintain stability.

Emerging applications of 2-Bromoquinolin-4-amine derivatives in bioimaging and diagnostic agents represent an exciting research frontier. The compound's ability to form metal complexes with transition elements is being explored for catalytic applications and coordination polymers. Recent patent literature reveals innovative uses in OLED materials and photovoltaic devices, capitalizing on its electron-transport characteristics.

From an industrial perspective, the scalable synthesis of 2-Bromoquinolin-4-amine requires optimization of bromination conditions and amine protection strategies. Process chemists focus on developing atom-efficient methodologies with reduced environmental impact, aligning with green chemistry principles. The compound's structure-property relationships continue to be refined through advanced spectroscopic techniques and computational modeling approaches.

For researchers working with 2-Bromoquinolin-4-amine, understanding its reactivity patterns is crucial. The bromine substituent participates readily in nucleophilic aromatic substitution (SNAr) reactions, while the amine group can be functionalized through acylation, alkylation, or reductive amination strategies. These transformations enable the construction of diverse quinoline libraries for biological screening.

The analytical characterization of 2-Bromoquinolin-4-amine derivatives benefits from modern spectroscopic tools. Nuclear Overhauser effect (NOE) experiments help establish molecular conformations, while high-resolution mass spectrometry confirms synthetic products. Crystallographers utilize single-crystal X-ray diffraction to determine precise molecular geometries and intermolecular interactions in solid-state structures.

Current research directions for 2-Bromoquinolin-4-amine include exploration of its supramolecular chemistry and host-guest interactions. Scientists are designing molecular recognition systems based on quinoline scaffolds, with potential applications in chemical sensing and molecular electronics. The compound's photostability and electronic properties make it particularly interesting for optoelectronic applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:36825-35-1)2-Bromoquinolin-4-amine
A874271
Purity:99%
Quantity:5g
Price ($):384.0
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